N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine
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Overview
Description
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)pyridine and propargylamine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the pyridine derivative and the propargylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with the trifluoromethyl group at a different position.
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-5-amine: Another positional isomer with different chemical properties.
Uniqueness
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group and the propargylamine moiety can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H7F3N2 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
N-prop-2-ynyl-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C9H7F3N2/c1-2-4-13-7-3-5-14-8(6-7)9(10,11)12/h1,3,5-6H,4H2,(H,13,14) |
InChI Key |
GSYZZKKNKJYGSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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